molecular formula C12H17N3O3 B8482181 6-amino-N-(2-nitrophenyl)hexanamide

6-amino-N-(2-nitrophenyl)hexanamide

Cat. No.: B8482181
M. Wt: 251.28 g/mol
InChI Key: VCRGCSNWOKDPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-N-(2-nitrophenyl)hexanamide is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

6-amino-N-(2-nitrophenyl)hexanamide

InChI

InChI=1S/C12H17N3O3/c13-9-5-1-2-8-12(16)14-10-6-3-4-7-11(10)15(17)18/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,16)

InChI Key

VCRGCSNWOKDPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3 (13.5 g, 48.7 mmol), THF (100 mL) and water (50 mL) was added triphenyl phosphine (14.05 g, 53.5 mmol). The resulting mixture was stirred at room temperature for 6 hours. The THF and water were removed in vacuo. The residue was dissolved in the minimal amount of dichloromethane and passed through a silica gel pad (50 g) and washed with dichloromethane (500 mL) followed by a 4:1 mixture of dichloromethane-5% ammonia in methanol (500 mL). The appropriate fractions were concentrated and recrystallized from ethyl acetate to yield 6.45 g of 4 as a pale yellow solid.
Name
3
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.05 g
Type
reactant
Reaction Step Two
Name

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